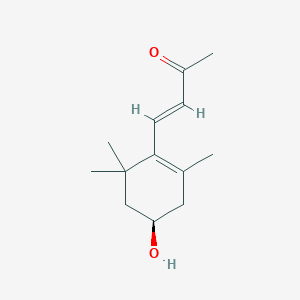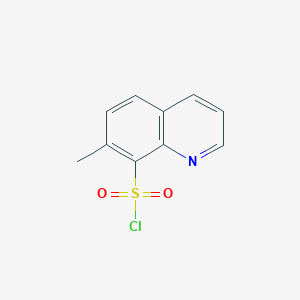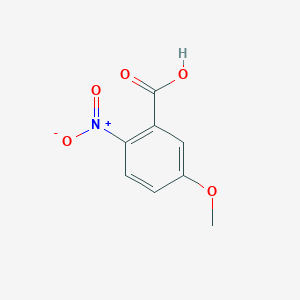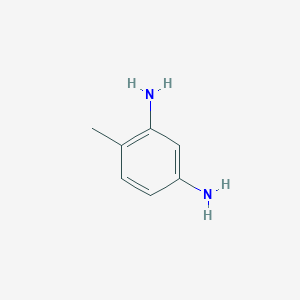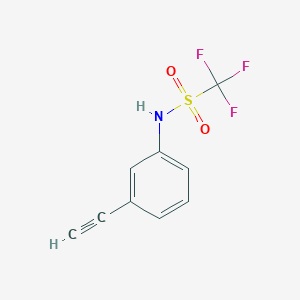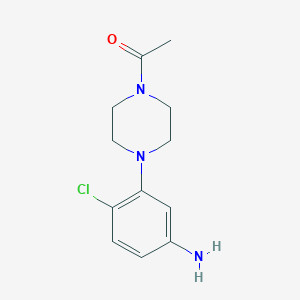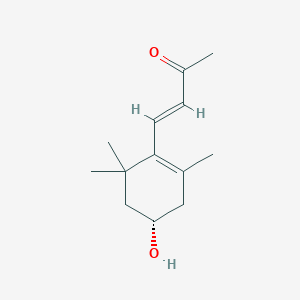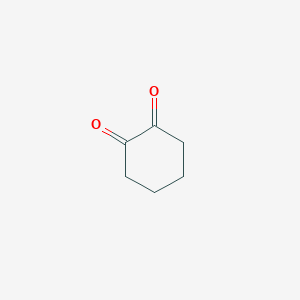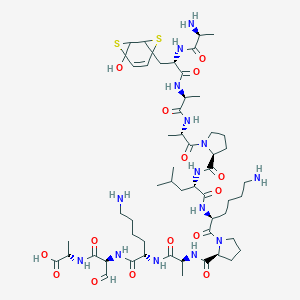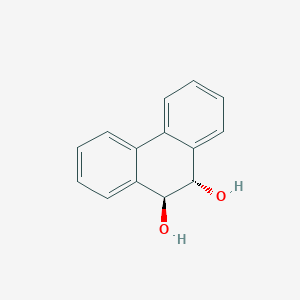
(9S,10S)-9,10-dihydrophenanthrene-9,10-diol
Übersicht
Beschreibung
"(9S,10S)-9,10-dihydroxyoctadecanoate, also known as (S,S)-9,10-dihydroxystearic acid or (9S,10S)-dihydroxystearate, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Hexahydrocannabinol (HHC) can be prepared by hydrogenating Δ8-THC or Δ9-THC with hydrogen and a metal catalyst such as palladium on charcoal or Adams’ catalyst . The resulting diastereomers differ in psychoactivity . Another example is the synthesis of lappaconitione sulphate, which was carried out by adding lappaconitine and sulphuric acid into distilled water .
Molecular Structure Analysis
The molecular structure of similar compounds can be found in databases like the LIPID MAPS Structure Database . These databases provide information about the molecular formula, exact mass, and other physicochemical properties. They also provide 3D models of the molecules .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, the reaction of Δ8-THC or Δ9-THC with hydrogen and a metal catalyst results in Hexahydrocannabinol (HHC) with a new stereogenic center at C-9 .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be found in databases like the LIPID MAPS Structure Database . These databases provide information about the molecular formula, exact mass, and other physicochemical properties .
Wissenschaftliche Forschungsanwendungen
Marine-Derived Fungi and Anthraquinones : Anthraquinones and their derivatives, which are structurally related to dihydrophenanthrenes, have been extensively studied for their diverse biological activities. Marine-derived fungi have been identified as a rich source of anthraquinones with potential pharmaceutical applications, including antimicrobial and cytotoxic effects (Fouillaud et al., 2016). This suggests that compounds like (9S,10S)-9,10-dihydrophenanthrene-9,10-diol could also have significant biological activities and applications in drug discovery.
Biological Production of Diols : Research on the microbial production of diols, such as 1,3-propanediol, highlights the industrial and biotechnological significance of diol compounds. These studies focus on optimizing production processes and downstream processing, indicating the potential for (9S,10S)-9,10-dihydrophenanthrene-9,10-diol to be produced and purified for various applications (Xiu & Zeng, 2008).
Chemical Carcinogenesis Research : The effects of certain carcinogens in experimental models have been studied, providing insights into the mechanisms of chemical carcinogenesis and the potential for compounds like (9S,10S)-9,10-dihydrophenanthrene-9,10-diol to be used in research aimed at understanding and mitigating these effects (Sabes, Chaudhry, & Gorlin, 1963).
Flame Retardants and Material Science : The development of halogen-free flame retardants, including those based on phosphorus compounds, highlights the importance of research into new materials with enhanced safety profiles. (9S,10S)-9,10-dihydrophenanthrene-9,10-diol could potentially contribute to the development of new materials with specific properties, such as flame retardancy or thermal stability (Levchik & Weil, 2006).
Synthesis and Applications of Heterocyclic Compounds : The synthesis and applications of 1,4-dihydropyridines, a class of nitrogen-containing heterocyclic compounds, underscore the significance of heterocyclic chemistry in developing new drugs and materials. This suggests a potential research direction for (9S,10S)-9,10-dihydrophenanthrene-9,10-diol in the synthesis of novel organic compounds with wide-ranging applications (Sohal, 2021).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(9S,10S)-9,10-dihydrophenanthrene-9,10-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8,13-16H/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXNBQWUTDDOKE-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(C3=CC=CC=C32)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)[C@@H]([C@H](C3=CC=CC=C32)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9S,10S)-9,10-dihydrophenanthrene-9,10-diol | |
CAS RN |
572-41-8 | |
| Record name | trans-9,10-Dihydroxy-9,10-dihydrophenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=572-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Phenanthrenediol, 9,10-dihydro- (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



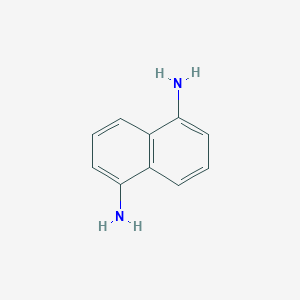

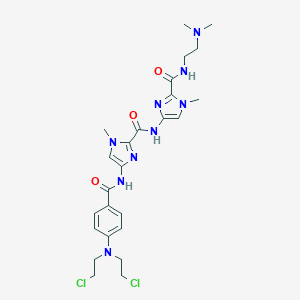
![Pyrrolo[1,2-a]pyrazine-6-methanol](/img/structure/B122795.png)

